molecular formula C14H24N2O2 B2985235 {2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine CAS No. 938126-40-0

{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine

Cat. No. B2985235
CAS RN: 938126-40-0
M. Wt: 252.358
InChI Key: OZTOBRLAZZWDDQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Amines, including “{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine”, can participate in a variety of chemical reactions. They can react with halogenoalkanes, acyl chlorides, and acid anhydrides . They can also form imine derivatives when they react with aldehydes and ketones . Furthermore, amines can react with sulfonyl groups to form sulfonamides .

Scientific Research Applications

Synthesis of Layered Double Hydroxides (LDHs)

This compound has been utilized as a precipitant agent in the synthesis of Zn,Al Layered Double Hydroxides (LDHs). LDHs are significant due to their application in catalysis, adsorption, and as advanced materials for technological applications . The use of this compound affects the crystal and particle sizes of the LDHs, which is crucial for their functionality.

Antibacterial Drug Design

The molecular structure of antibacterial drugs often includes five-membered heterocycles, which are crucial for the drug’s activity spectrum, potency, and pharmacokinetic properties . As a compound with an aminomethyl group, it can be pivotal in the design of new antibacterial drugs, enhancing their efficacy and safety profiles.

Safety and Hazards

The safety data sheet for a similar compound, Diethylamine, indicates that it is highly flammable, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, may cause respiratory irritation, and is harmful to aquatic life .

properties

IUPAC Name

2-[5-(aminomethyl)-2-methoxyphenoxy]-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-4-16(5-2)8-9-18-14-10-12(11-15)6-7-13(14)17-3/h6-7,10H,4-5,8-9,11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTOBRLAZZWDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=CC(=C1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine

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